molecular formula C10H8F2N2O B1411782 1-(3,5-Difluoro-benzyl)-1H-pyrazol-4-ol CAS No. 1600473-20-8

1-(3,5-Difluoro-benzyl)-1H-pyrazol-4-ol

Cat. No.: B1411782
CAS No.: 1600473-20-8
M. Wt: 210.18 g/mol
InChI Key: FMWNSKGODRXHIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3,5-Difluoro-benzyl)-1H-pyrazol-4-ol is an organic compound that features a pyrazole ring substituted with a 3,5-difluorobenzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,5-Difluoro-benzyl)-1H-pyrazol-4-ol typically involves the reaction of 3,5-difluorobenzyl bromide with pyrazole in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions: 1-(3,5-Difluoro-benzyl)-1H-pyrazol-4-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group on the pyrazole ring can be oxidized to form a ketone.

    Reduction: The compound can be reduced to form different derivatives depending on the reducing agent used.

    Substitution: The fluorine atoms on the benzyl group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a catalyst like palladium.

Major Products Formed:

    Oxidation: Formation of 1-(3,5-Difluorobenzyl)-1H-pyrazol-4-one.

    Reduction: Formation of 1-(3,5-Difluorobenzyl)-1H-pyrazol-4-amine.

    Substitution: Formation of various substituted benzyl derivatives depending on the nucleophile used.

Scientific Research Applications

1-(3,5-Difluoro-benzyl)-1H-pyrazol-4-ol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(3,5-Difluoro-benzyl)-1H-pyrazol-4-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

    1-(3,5-Difluorobenzyl)-1H-pyrazol-3-ol: Similar structure but with the hydroxyl group on a different position of the pyrazole ring.

    1-(3,5-Difluorobenzyl)-1H-pyrazol-5-ol: Another positional isomer with the hydroxyl group on the 5-position of the pyrazole ring.

    1-(3,5-Difluorobenzyl)-1H-pyrazol-4-amine: A derivative with an amino group instead of a hydroxyl group.

Uniqueness: 1-(3,5-Difluoro-benzyl)-1H-pyrazol-4-ol is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the 3,5-difluorobenzyl group can enhance its stability and lipophilicity, making it a valuable compound for various applications.

Properties

IUPAC Name

1-[(3,5-difluorophenyl)methyl]pyrazol-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F2N2O/c11-8-1-7(2-9(12)3-8)5-14-6-10(15)4-13-14/h1-4,6,15H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMWNSKGODRXHIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1F)F)CN2C=C(C=N2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3,5-Difluoro-benzyl)-1H-pyrazol-4-ol
Reactant of Route 2
Reactant of Route 2
1-(3,5-Difluoro-benzyl)-1H-pyrazol-4-ol
Reactant of Route 3
Reactant of Route 3
1-(3,5-Difluoro-benzyl)-1H-pyrazol-4-ol
Reactant of Route 4
Reactant of Route 4
1-(3,5-Difluoro-benzyl)-1H-pyrazol-4-ol
Reactant of Route 5
Reactant of Route 5
1-(3,5-Difluoro-benzyl)-1H-pyrazol-4-ol
Reactant of Route 6
1-(3,5-Difluoro-benzyl)-1H-pyrazol-4-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.